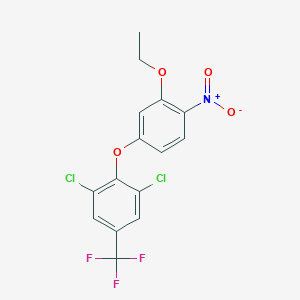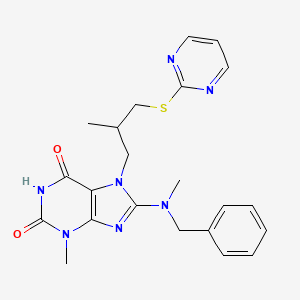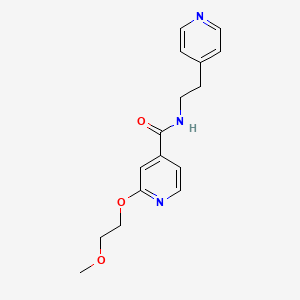![molecular formula C16H19ClFN3O2 B2759476 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride CAS No. 2418717-78-7](/img/structure/B2759476.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride” is a complex organic molecule. It contains several functional groups including an aminomethyl group, a fluorophenyl group, a cyclobutyl group, and an oxazole group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminomethyl and fluorophenyl groups suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the aminomethyl group could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and solubility .Applications De Recherche Scientifique
Synthesis and Characterization Applications
- Compound Synthesis and Analytical Characterization : The synthesis of complex compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, involves detailed analytical characterization including chromatographic, spectroscopic, and mass spectrometric platforms. Such studies aim to correctly identify research chemicals, highlighting the importance of rigorous synthesis and characterization protocols in scientific research to prevent mislabeling and to ensure the accuracy of the substances being studied (McLaughlin et al., 2016).
Antitumor and Antimicrobial Applications
Antitumor Activity : Certain fluorinated benzene-carboxamide derivatives, including those with N-(ferrocenylmethyl amino acid) structures, have been synthesized and evaluated for their potential as anticancer agents. Compounds such as N-(Ferrocenylmethyl-L-alanine)-3,4,5-trifluorobenzene-carboxamide showed significant cytotoxic effects on breast cancer cell lines, indicating the role of such compounds in developing new therapeutic agents (Butler et al., 2013).
Antimicrobial Activity : Enaminones and their derivatives have been explored for their antimicrobial properties. Novel N-arylpyrazole-containing enaminones were synthesized and tested against various microbial strains, showing promising antimicrobial activities. These findings support the use of such compounds in the search for new antimicrobial agents (Riyadh, 2011).
Catalyst and Solvent-Free Synthesis
- Innovative Synthesis Methods : Research into catalyst- and solvent-free synthesis methods, such as the microwave-assisted Fries rearrangement, demonstrates the evolving strategies in chemical synthesis aimed at enhancing efficiency and sustainability. These methodologies are crucial for the development of new compounds with potential applications in various fields of research (Moreno-Fuquen et al., 2019).
Metabolic Studies
- Metabolism of Synthetic Cannabinoids : Studies on the metabolism of synthetic cannabinoids like ADB-FUBICA and AB-FUBICA by human liver microsomes provide valuable information for biomonitoring and understanding the pharmacokinetic profiles of these compounds. Identifying the metabolites can help in the development of detection methods for their intake, further contributing to the field of forensic science (Li et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2.ClH/c17-13-6-10(8-18)4-5-12(13)9-19-16(21)15-7-14(20-22-15)11-2-1-3-11;/h4-7,11H,1-3,8-9,18H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKUGMSSEANWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=C2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2759397.png)
![Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2759398.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2759402.png)

![5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2759406.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2759407.png)



![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide](/img/structure/B2759415.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759416.png)